molecular formula C6H11F2N B3240425 4,4-Difluoro-3-methylpiperidine CAS No. 1434248-01-7

4,4-Difluoro-3-methylpiperidine

Cat. No. B3240425
CAS RN: 1434248-01-7
M. Wt: 135.15
InChI Key: ZNUSFHANDPUSAD-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-methylpiperidine is a chemical compound with the molecular formula C6H12ClF2N . It is also known as 4,4-Difluoro-3-Methylpiperidine Hydrochloride .


Molecular Structure Analysis

The molecular weight of 4,4-Difluoro-3-methylpiperidine is approximately 171.62 . The InChI code for this compound is 1S/C6H11F2N.ClH/c1-5-4-9-3-2-6(5,7)8;/h5,9H,2-4H2,1H3;1H .


Physical And Chemical Properties Analysis

4,4-Difluoro-3-methylpiperidine is a solid at room temperature . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

4,4-Difluoro-3-methylpiperidine and its derivatives are significant in the synthesis of various chemical compounds. They are pivotal as building blocks in agrochemical and pharmaceutical chemistry. For instance, 3-alkoxy-4,4-difluoropiperidines were synthesized through a unique process involving deoxofluorination of 3-alkoxy-4-piperidinones, leading to selective N- and O-deprotection. This process is notable for producing compounds like 4,4-difluoro-3,3-dihydroxypiperidine, which are valuable in medicinal chemistry (Surmont et al., 2009).

Environmental and Health Considerations

The environmental and health impacts of related compounds are also an area of research. For example, studies on 4-methylpiperidine, a related compound, have shown that using diluted solutions of this substance in certain chemical processes can significantly reduce environmental harm and potential health risks (Rodríguez et al., 2019).

Structural Analysis and Molecular Behavior

Research has also been conducted on the crystal and molecular structures of compounds related to 4,4-Difluoro-3-methylpiperidine, like N-methylpiperidine betaine. These studies involve advanced techniques like X-ray analysis, FTIR spectroscopy, and DFT calculations, providing insights into the behavior of these molecules at a molecular level (Dega-Szafran et al., 2002).

Thermochemistry and Physical Properties

The thermochemical properties of methylpiperidines, which are structurally related to 4,4-Difluoro-3-methylpiperidine, have been extensively studied. These studies provide valuable information on the stability and conformational behavior of the piperidine ring, contributing to a deeper understanding of its physical properties (Silva et al., 2006).

Applications in CO2 Capture

Another intriguing application area is in CO2 capture processes. Investigations into the solubility and reaction of CO2 in aqueous solutions of related compounds like 3-methylpiperidine and 4-methylpiperidine offer promising avenues for developing more efficient and sustainable methods for post-combustion CO2 capture (Coulier et al., 2018).

Safety and Hazards

4,4-Difluoro-3-methylpiperidine is classified as a warning hazard. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4,4-difluoro-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c1-5-4-9-3-2-6(5,7)8/h5,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUSFHANDPUSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-3-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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